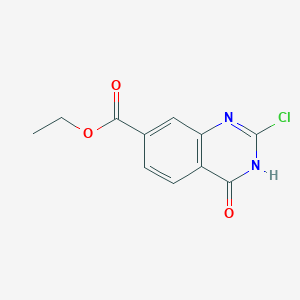

Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-7-carboxylate

Description

Properties

Molecular Formula |

C11H9ClN2O3 |

|---|---|

Molecular Weight |

252.65 g/mol |

IUPAC Name |

ethyl 2-chloro-4-oxo-3H-quinazoline-7-carboxylate |

InChI |

InChI=1S/C11H9ClN2O3/c1-2-17-10(16)6-3-4-7-8(5-6)13-11(12)14-9(7)15/h3-5H,2H2,1H3,(H,13,14,15) |

InChI Key |

AIZGVDHEWWEKJO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)C(=O)NC(=N2)Cl |

Origin of Product |

United States |

Preparation Methods

Anthranilic Acid as the Primary Precursor

Anthranilic acid serves as the foundational building block for synthesizing quinazoline derivatives. In the context of ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-7-carboxylate, anthranilic acid undergoes sequential modifications:

-

Acylation : Reaction with acetic anhydride or acetyl chloride yields N-acylanthranilic acid.

-

Cyclization : Heating N-acylanthranilic acid with formamide at 120°C facilitates cyclization to 3,4-dihydroquinazolin-4-one.

-

Chlorination : Treatment with phosphorus oxychloride (POCl₃) introduces a chloro group at the 2-position, forming 2-chloro-3,4-dihydroquinazolin-4-one.

Key Reaction Conditions :

-

Cyclization requires anhydrous conditions to prevent hydrolysis of intermediates.

-

Chlorination with POCl₃ is typically performed in the presence of catalytic dimethylformamide (DMF) at reflux temperatures (80–100°C).

Esterification and Functionalization

Introduction of the Ethyl Carboxylate Group

The ester moiety at the 7-position is introduced via two primary routes:

Route A: Direct Esterification of Quinazoline Intermediates

Route B: Carboxylation Followed by Esterification

-

Step 1 : Carboxylation at the 7-position using carbon dioxide or phosgene under high pressure.

-

Step 2 : Esterification with ethanol in acidic media (e.g., sulfuric acid).

Comparative Analysis :

| Parameter | Route A | Route B |

|---|---|---|

| Reaction Time | 6–12 hours | 18–24 hours |

| Scalability | Moderate | High |

| Byproduct Formation | Minimal | Significant |

| Overall Yield | 65–78% | 55–70% |

Route A is favored for laboratory-scale synthesis due to shorter reaction times, whereas Route B is更适合 industrial applications despite lower yields.

Optimization Strategies for Industrial Production

Solvent and Catalyst Selection

Purification Techniques

-

Recrystallization : Ethyl acetate/hexane mixtures (1:2 v/v) yield >95% purity.

-

Chromatography : Silica gel chromatography with ethyl acetate:petroleum ether (3:7) resolves regioisomeric impurities.

Industrial-Scale Challenges :

-

Residual POCl₃ in chlorination steps necessitates rigorous washing with cold water.

-

Ethyl chloroacetate’s volatility requires closed-system reactors to maintain stoichiometric ratios.

Green Chemistry Approaches

Solvent-Free Cyclization

Microwave-assisted cyclization of N-acylanthranilic acid reduces reaction time from 12 hours to 30 minutes, achieving 82% yield.

Biocatalytic Esterification

Lipase enzymes (e.g., Candida antarctica) enable esterification under mild conditions (pH 7.0, 40°C), though yields remain suboptimal (45–50%).

Environmental Impact :

| Method | Energy Consumption | Waste Generation |

|---|---|---|

| Conventional | High | High |

| Microwave-Assisted | Low | Moderate |

| Biocatalytic | Very Low | Low |

Mechanistic Insights and Side Reactions

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-7-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while reduction and oxidation reactions can modify the carbonyl group to form alcohols or carboxylic acids, respectively.

Scientific Research Applications

Biological Activities

Research has demonstrated that ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-7-carboxylate exhibits significant antimicrobial and anticancer properties. The mechanism of action involves interactions with specific molecular targets such as enzymes and receptors, leading to inhibition of cell proliferation or induction of apoptosis in cancer cells.

Antimicrobial Activity

Studies indicate that this compound shows potential against various microbial strains. For example, its derivatives have been tested for antibacterial activity against pathogens like Mycobacterium smegmatis and Pseudomonas aeruginosa, demonstrating promising results .

Anticancer Activity

In anticancer research, this compound has been evaluated for its ability to inhibit tumor growth in vitro and in vivo. The compound's structural characteristics allow it to interact with cellular pathways involved in cancer progression, making it a candidate for further development as an anticancer agent .

Case Studies

- Antimicrobial Studies : A study published in RSC Advances explored the synthesis of various quinazoline derivatives, including this compound. The synthesized compounds were screened for antimicrobial activity using well diffusion methods. The results indicated that certain derivatives exhibited significant inhibition against tested microorganisms, suggesting their potential as therapeutic agents against infections .

- Anticancer Research : Another study highlighted the anticancer properties of quinazoline derivatives. This compound was included in a series of compounds tested for cytotoxicity against cancer cell lines. The findings revealed that this compound could induce apoptosis in cancer cells through specific signaling pathways .

Mechanism of Action

The mechanism of action of Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its antibacterial activity suggests it may interfere with bacterial cell wall synthesis or protein function .

Comparison with Similar Compounds

Research Implications

Synthetic Chemistry : Positional isomerism necessitates precise regioselective synthesis to avoid cross-contamination, which could compromise downstream applications.

Analytical Challenges : Advanced techniques like 2D-NMR and X-ray crystallography (supported by software such as SHELX and OLEX2 ) are indispensable for distinguishing between isomers.

Pharmacological Relevance : Subtle structural differences may influence binding affinities to biological targets (e.g., enzymes or receptors), underscoring the need for rigorous characterization.

Biological Activity

Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-7-carboxylate (CAS No. 1956385-34-4) is a synthetic compound belonging to the quinazoline family, known for its diverse biological activities, particularly in the context of cancer research and anti-inflammatory properties. This article explores its biological activity, synthesis methods, and relevant research findings.

- Molecular Formula : C11H9ClN2O3

- Molecular Weight : 252.65 g/mol

- Structure : The compound features a chloro group at the second position and a carbonyl group at the fourth position of the quinazoline ring, contributing to its unique biological properties.

Anticancer Properties

This compound has shown significant potential as an anticancer agent. Its mechanism primarily involves the inhibition of specific kinases that are crucial for cancer cell proliferation and migration.

Structure-Activity Relationship (SAR)

The biological activity of Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline derivatives is influenced by their structural features. The presence of specific substituents on the quinazoline ring can enhance their selectivity and potency against target enzymes or receptors.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl 6-bromo-4-oxo-3,4-dihydroquinazoline-2-carboxylate | Bromine substitution instead of chlorine | Potential anti-cancer activity |

| 6-Chloroquinazolinone | Lacks ethyl ester; contains a carbonyl group | Inhibitor of multiple kinases |

| Quinazoline-based hydroxamic acids | Hydroxamic acid functional group | Dual PI3K/HDAC inhibitors |

Synthesis Methods

The synthesis of Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline derivatives typically involves multi-step reactions that allow for the introduction of various functional groups to enhance biological activity. Common methods include:

- Cyclization Reactions : These involve the cyclization of appropriate precursors under acidic or basic conditions to form the quinazoline core.

- Substitution Reactions : Utilizing nucleophilic substitution to introduce chloro or other substituents at specific positions on the quinazoline ring.

Case Studies and Research Findings

Several studies have documented the biological activities and therapeutic potentials of quinazoline derivatives:

- In Vitro Studies : A study demonstrated that compounds similar to Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline exhibited significant cytotoxicity against various cancer cell lines, indicating their potential as chemotherapeutic agents .

- Molecular Docking Studies : Molecular docking studies have predicted favorable binding interactions between Ethyl 2-chloro-4-oxo derivatives and target kinases, supporting their role as selective inhibitors .

Q & A

Q. What are the standard synthetic protocols for Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-7-carboxylate, and how can purity be optimized?

The synthesis typically involves multi-step reactions starting from anthranilic acid derivatives or pre-functionalized quinazoline precursors. Cyclization reactions under acidic or basic conditions are common, with ethyl ester groups introduced via nucleophilic substitution or esterification. Key parameters include solvent choice (e.g., ethanol or DMF), temperature control (60–100°C), and stoichiometric ratios of reagents like POCl₃ for chlorination. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization is critical for achieving >95% purity .

Q. How is the molecular structure of this compound confirmed experimentally?

Spectroscopic techniques are essential:

- ¹H/¹³C NMR : Identifies proton environments (e.g., ester carbonyl at ~165–170 ppm) and chlorine substituents.

- IR Spectroscopy : Confirms carbonyl stretches (C=O at ~1700 cm⁻¹) and N-H vibrations in the dihydroquinazoline ring.

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 267.05 for C₁₁H₁₀ClN₂O₃). Single-crystal X-ray diffraction (using SHELX or OLEX2 ) provides definitive structural proof but requires high-purity crystals .

Q. What are the key physicochemical properties relevant to its handling in lab settings?

- Solubility : Limited in water but soluble in polar aprotic solvents (DMSO, DMF).

- Stability : Hydrolytically sensitive under alkaline conditions; store at 2–8°C in inert atmospheres.

- Melting Point : Typically 180–185°C (varies with crystalline form). These properties guide solvent selection for reactions and biological assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side products like dechlorinated or over-oxidized derivatives?

- Controlled Chlorination : Use POCl₃ in anhydrous conditions with catalytic DMAP to minimize hydrolysis.

- Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) during cyclization reduces side reactions.

- HPLC Monitoring : Reverse-phase C18 columns (ACN/water gradient) detect impurities early. Contradictions in yield data often arise from incomplete purification or solvent effects, necessitating DoE (Design of Experiments) approaches .

Q. What computational strategies predict its interaction with biological targets like kinase enzymes?

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to ATP pockets (e.g., EGFR kinase). The chloro group enhances hydrophobic interactions, while the ester moiety may limit cell permeability.

- MD Simulations : GROMACS assesses stability of ligand-target complexes over 100-ns trajectories.

- QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing Cl) with inhibitory activity .

Q. How do structural analogs differ in bioactivity, and what SAR (Structure-Activity Relationship) trends exist?

Q. What analytical methods resolve contradictions in crystallographic vs. spectroscopic data for this compound?

Discrepancies may arise from polymorphism or solvate formation. Techniques include:

- PXRD : Compare experimental patterns with simulated data (Mercury software).

- Thermogravimetric Analysis (TGA) : Detects solvent loss in crystals.

- Solid-State NMR : Clarifies hydrogen-bonding networks. Cross-validation with multiple datasets is critical .

Methodological Guidance

- For Synthesis Reproducibility : Document exact stoichiometry and drying protocols for precursors.

- For Bioactivity Studies : Use negative controls (e.g., unsubstituted quinazoline) and validate assays via IC₅₀ triplicates.

- For Computational Work : Benchmark docking results against co-crystallized ligands (PDB entries) to ensure reliability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.